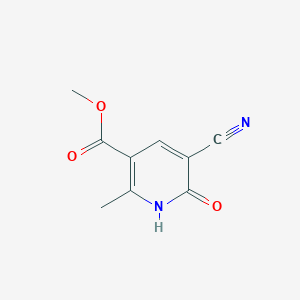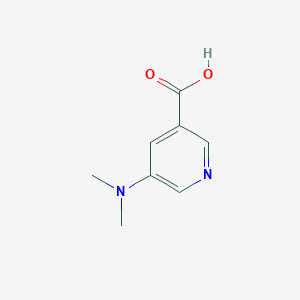
5-(Dimethylamino)nicotinic Acid
Übersicht
Beschreibung
5-(Dimethylamino)nicotinic acid is a chemical compound that is structurally related to nicotinic acid, also known as niacin or vitamin B3, with the addition of a dimethylamino group. This modification potentially alters the compound's chemical behavior and biological activity. While the provided papers do not directly discuss 5-(Dimethylamino)nicotinic acid, they do provide insights into the behavior of similar compounds, which can be used to infer some aspects of the compound .
Synthesis Analysis
The papers provided do not detail the synthesis of 5-(Dimethylamino)nicotinic acid specifically. However, the synthesis of related compounds, such as N,N-dimethylamino acids and 5-amino-nicotinic acid derivatives, is discussed. For instance, the synthesis of N,N-dimethylamino acids involves the formation of complexes with metals, which could suggest a potential route for synthesizing 5-(Dimethylamino)nicotinic acid by introducing a dimethylamino group into nicotinic acid . Similarly, the synthesis of 5-amino-nicotinic acid derivatives involves the design and creation of various compounds to evaluate their biological activity, which could provide a framework for synthesizing 5-(Dimethylamino)nicotinic acid derivatives .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed in the provided studies. For example, the structure of a valine complex with N,N-dimethylamino acid was analyzed, revealing a cis-arrangement of substituents . This information could be extrapolated to suggest that 5-(Dimethylamino)nicotinic acid may also exhibit specific geometric configurations that could influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The provided papers do not discuss the chemical reactions of 5-(Dimethylamino)nicotinic acid specifically. However, the study of N,N-dimethylamino acids as ligands in metal complexes indicates that these compounds can participate in coordination chemistry, which may be relevant for 5-(Dimethylamino)nicotinic acid as well . The reactivity of such compounds could be further explored in the context of their potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(Dimethylamino)nicotinic acid are not directly reported in the provided papers. Nonetheless, the studies of similar compounds provide some context. For instance, the inhibitory potential of 5-amino-nicotinic acid derivatives against certain enzymes suggests that the introduction of different substituents, such as a dimethylamino group, could significantly affect the biological properties of the compound . The physical properties such as solubility, melting point, and stability could also be influenced by the presence of the dimethylamino group and would be important to characterize in future studies.
Wissenschaftliche Forschungsanwendungen
Cosmeceutical Applications in Skin Care
- Scientific Field: Dermatology and Cosmetology .
- Application Summary: Nicotinamide plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cutaneous cells. It influences human DNA repair and cellular stress responses .
- Methods of Application: Topical treatment of nicotinamide, alone or in combination with other active ingredients, is used to reduce the progression of skin aging and hyperpigmentation .
- Results: Supplementation of nicotinamide restores cellular NAD+ pool and mitochondrial energetics, attenuates oxidative stress and inflammatory response, enhances extracellular matrix and skin barrier, and inhibits the pigmentation process in the skin .
Insecticidal Applications
- Scientific Field: Entomology .
- Application Summary: Nicotinic acid derivatives have shown strong insecticidal activities .
- Methods of Application: The principle utilized for the preparation of required nicotinic acid substitutes involved nicotinic acid esterification .
- Results: The specific results of this application were not detailed in the source .
Treatment of Muscle and Joint Pain
- Scientific Field: Pharmacology .
- Application Summary: Methyl nicotinate, a derivative of nicotinic acid, is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain .
- Methods of Application: Methyl nicotinate is applied topically to the affected area .
- Results: The action of methyl nicotinate as a rubefacient is thought to involve peripheral vasodilation .
Treatment of Various Diseases
- Scientific Field: Medicine .
- Application Summary: Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases .
- Methods of Application: The specific methods of application were not detailed in the source .
- Results: Some derivatives have proven effective against Alzheimer’s disease .
Protein Sequencing and Amino Acid Analysis
- Scientific Field: Biochemistry .
- Application Summary: Dansyl chloride, a derivative of nicotinic acid, reacts with primary amino groups in both aliphatic and aromatic amines to produce stable blue- or blue-green–fluorescent sulfonamide adducts .
- Methods of Application: Dansyl chloride is used to modify amino acids for protein sequencing and amino acid analysis .
- Results: The fluorescence of these sulfonamide adducts can be enhanced by adding alpha-cyclodextrin .
Therapeutic and Cosmeceutical Applications in Skincare Products
- Scientific Field: Dermatology and Cosmetology .
- Application Summary: Niacinamide (or nicotinamide) is a small-molecule hydrosoluble vitamin with essential metabolic functions in mammalian cells. It has become a key functional ingredient in diverse skincare products and cosmetics .
- Methods of Application: Niacinamide is used in skincare products to reduce cutaneous oxidative stress, inflammation, and pigmentation .
- Results: Niacinamide has been shown to significantly reduce several biophysical changes associated with skin aging .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(dimethylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(2)7-3-6(8(11)12)4-9-5-7/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUPYORMYVQEMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365988 | |
| Record name | 5-(Dimethylamino)nicotinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethylamino)nicotinic Acid | |
CAS RN |
30766-20-2 | |
| Record name | 5-(Dimethylamino)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30766-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Dimethylamino)nicotinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(dimethylamino)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide](/img/structure/B1301353.png)
![6-Fluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B1301383.png)

![2,4,5-Trichlorobenzo[d]thiazole](/img/structure/B1301390.png)
![4-Fluorobenzo[d]thiazol-2-amine](/img/structure/B1301391.png)

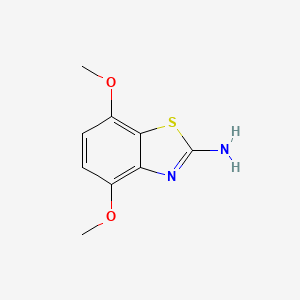
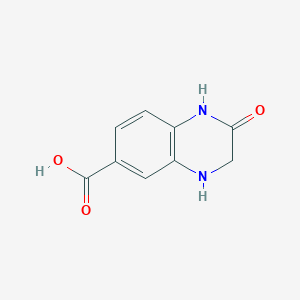
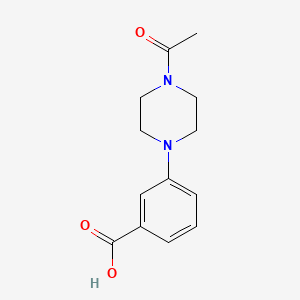
![4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/structure/B1301411.png)

![Ethyl 2-{4-bromo-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate](/img/structure/B1301439.png)

